(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
Description
Properties
CAS No. |
942002-12-2 |
|---|---|
Molecular Formula |
C25H24N4O3 |
Molecular Weight |
428.492 |
IUPAC Name |
1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C25H24N4O3/c1-17-7-5-9-19(15-17)26-24(30)28-23-21-11-3-4-12-22(21)27-25(31)29(23)14-13-18-8-6-10-20(16-18)32-2/h3-12,15-16H,13-14H2,1-2H3,(H2,26,28,30) |
InChI Key |
QZXOWMYFLZWEGX-NFFVHWSESA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC(=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a quinazolinone core substituted with a methoxyphenethyl group and an m-tolyl urea moiety. Its structure can be represented as follows:
Research indicates that compounds similar to (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea exhibit various biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways.
- Inhibition of Enzymes : Compounds in the quinazolinone class have shown promising results in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. The inhibition of HDAC6 has been particularly noted, leading to increased acetylation of histones and subsequent gene expression changes .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Studies indicate that similar quinazolinone derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Biological Activity Data
The following table summarizes key biological activity data for (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea and related compounds:
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea | HDAC6 | 0.095 | Inhibition |
| Similar Quinazolinone Derivative | HDAC6 | 0.18 | Inhibition |
| Other Quinazolinones | Various Cancer Cell Lines | Varies (10-50) | Apoptosis Induction |
Case Study 1: Antitumor Activity
A study evaluated the effects of a similar quinazolinone derivative on human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 15 μM, attributed to its ability to induce apoptosis through the mitochondrial pathway.
Case Study 2: Inhibition of HDAC6
In another investigation, researchers synthesized several analogues of the compound to assess their HDAC6 inhibitory activity. The most potent analogue showed an IC50 value of 0.095 μM, indicating strong inhibition and potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with urea-linked quinazolinones, such as the derivative 1-(3-chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) (). Key comparisons include:
Key Differences and Implications
- Substituent Effects : The methoxy group in the target compound may improve aqueous solubility compared to 2k’s chloro-fluoro substituents, which enhance membrane permeability but risk toxicity .
- Stereochemistry : The (Z)-configuration in the target compound could favor binding to ATP pockets in kinases, whereas 2k’s rigid piperazine-thiazole chain may confer selectivity for alternative targets (e.g., microtubules).
- Assay Sensitivity : Compound 2k’s cytotoxicity was likely quantified via the SRB assay (optimal for high-throughput screening due to stability and sensitivity) , whereas the target compound’s activity remains uncharacterized in the provided evidence.
Methodological Considerations
The SRB assay () and MTT assay () are pivotal for comparing cytotoxicity across analogues. The SRB assay’s superiority in sensitivity and stability makes it ideal for screening urea-quinazolinone derivatives . However, the target compound’s lack of reported data limits direct comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
